molecular formula C9H7NOS B1642072 1-(Thieno[2,3-b]pyridin-6-yl)ethanone

1-(Thieno[2,3-b]pyridin-6-yl)ethanone

Cat. No.: B1642072
M. Wt: 177.22 g/mol
InChI Key: YLSDCWYZEVFQNK-UHFFFAOYSA-N
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Description

1-(Thieno[2,3-b]pyridin-6-yl)ethanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Thieno[2,3-b]pyridine derivatives are extensively investigated for their potent biological activities, particularly as anticancer and antimicrobial agents. In anticancer research, analogs of this core structure have demonstrated potent anti-proliferative effects against a diverse panel of human tumor cell lines, including breast cancer and melanoma, with efficacy in the nanomolar range . These compounds are known to modulate multiple biological targets implicated in cancer progression, such as the colchicine binding site in tubulin, the DNA repair enzyme tyrosyl DNA phosphodiesterase 1 (TDP1), and G protein-coupled receptors (GPCRs) like the adenosine A2A receptor . Furthermore, a specific thieno[2,3-b]pyridine derivative was shown to induce apoptosis and reduce the population of cancer stem cells in ovarian cancer models, suggesting a role in targeting treatment-resistant cell populations . In infectious disease research, novel thieno[2,3-b]pyridine-based compounds clubbed with thiazole rings have exhibited potent antibacterial activity against both Gram-positive S. aureus and Gram-negative E. coli bacteria, as well as antifungal activity against C. albicans . Molecular docking studies suggest that the mechanism of action for these antimicrobial effects may involve interaction with bacterial enzymes such as E. coli DNA gyrase B . This multifaceted mechanism of action makes this compound a valuable precursor for researchers developing novel therapeutic agents for oncology and microbiology.

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-thieno[2,3-b]pyridin-6-ylethanone

InChI

InChI=1S/C9H7NOS/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-5H,1H3

InChI Key

YLSDCWYZEVFQNK-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=C(C=C1)C=CS2

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)C=CS2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences in Thieno/Pyridine Derivatives

Compound Name Core Structure Substituents Key Properties/Applications References
1-(Thieno[2,3-b]pyridin-6-yl)ethanone Thieno[2,3-b]pyridine -COCH₃ at 6-position Synthetic intermediate; potential anti-cancer activity [11,15]
1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone Thieno[2,3-b]pyridine -COCH₃ at 2-position, -NH₂ at 3-position, 5-bromobenzofuran at 6-position Enhanced lipophilicity; potential kinase inhibition [4]
1-(5,6-Dichloropyridin-3-yl)ethanone Pyridine -COCH₃ at 3-position, -Cl at 5,6 Electrophilic reactivity; agrochemical applications [16]
1-(1H-Pyrazolo[4,3-b]pyridin-6-yl)ethanone Pyrazolo[4,3-b]pyridine -COCH₃ at 6-position Building block for kinase inhibitors [17]

Key Observations :

  • Positional Isomerism: The 6-yl ethanone substitution in thienopyridines may enhance anti-proliferative activity compared to 2-yl or 5-yl derivatives due to optimized steric and electronic interactions with biological targets .

Table 2: Reaction Yields of Selected Ethonone Derivatives

Compound Class Substituent Reaction Yield (%) Notes References
Thieno[2,3-b]thiophene derivatives Methoxy, cyano, bulky aryl 31–83% Steric hindrance reduces yield (e.g., 37% for 1-(o-tolyl)ethanone) [3]
2-Sulfinyl-thieno[2,3-b]pyridin-3-amine Butylsulfinyl, thiophen-2-yl Not quantified Requires multi-step aldol condensation [5]
Thieno[2,3-d]pyrimidine derivatives 4-Chlorophenoxy, piperazinyl 57–75% Moderate yields due to steric effects [13]

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 3-bromophenyl) reduce yields by hindering nucleophilic attack during cyclization .
  • Multi-Step Synthesis: Thienopyridine ethanones often require complex routes, such as aldol condensation or cyclization with piperidine catalysis .

Table 3: Anti-Proliferative Activity of Thieno[2,3-b]pyridine Derivatives

Compound Cell Line Tested IC₅₀ (µM) Key Modification References
Thieno[2,3-b]pyridines with ester groups HCT-116, MDA-MB-231 <10 Ester prodrugs enhance solubility and activity [1]
This compound Not reported Not reported Hypothesized activity based on structural analogs [11,15]
2-(4-Chlorophenoxy)-thieno[2,3-d]pyrimidine Not specified Not reported Piperazine-ethanone hybrids target kinases [13]

Key Observations :

  • Prodrug Strategies: Ester and carbonate modifications on thienopyridines significantly improve anti-proliferative activity (IC₅₀ <10 µM) by enhancing cellular uptake .
  • Targeted Modifications: Piperazine-ethanone hybrids (e.g., in [13]) may exhibit dual kinase inhibition and improved blood-brain barrier penetration.

Physicochemical and Reactivity Comparisons

Table 4: Physicochemical Properties of Selected Compounds

Compound logP (Predicted) Solubility (mg/mL) Reactivity Notes References
1-(Thieno[2,3-b]pyridin-5-yl)ethanone 1.8 0.1 (DMSO) Acetyl group enables nucleophilic acyl substitutions [11,15]
1-(5,6-Dichloropyridin-3-yl)ethanone 2.5 0.05 (Water) Electrophilic dichloro groups facilitate SNAr reactions [16]
1-(6-(Methylthio)pyridin-3-yl)ethanone 1.2 0.3 (Methanol) Methylthio group enhances metabolic stability [18]

Key Observations :

  • Solubility Challenges: Thienopyridine ethanones generally exhibit poor aqueous solubility (e.g., 0.1 mg/mL in DMSO), necessitating prodrug strategies for therapeutic use .
  • Reactivity: The ethanone moiety participates in condensations (e.g., aldol in [5]) and nucleophilic substitutions, enabling diverse derivatization.

Preparation Methods

Reaction of 2-Thioxopyridine Derivatives with Chloroacetone

A widely employed method involves the cyclization of thioether intermediates derived from 2-thioxopyridine precursors. For instance, Al-Waleedy et al. demonstrated that ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate reacts with ω-bromoacetophenone to form S-substituted intermediates, which undergo cyclization under basic conditions. Adapting this approach, 6-(5-bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2 ) reacts with chloroacetone in dimethylformamide (DMF) containing potassium hydroxide to yield 2-(2-oxopropylthio)-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile (5a ). Subsequent cyclization in ethanol with piperidine produces 1-(3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone (6a ) in 84% yield.

Key Data:

  • Reagents: Chloroacetone, KOH (5 mmol), DMF, piperidine.
  • Conditions: 2 h reflux in DMF, followed by 2 h reflux in ethanol.
  • Yield: 84%.
  • Characterization:
    • IR (KBr): 3274 cm⁻¹ (NH₂), 1670 cm⁻¹ (C=O).
    • ¹H NMR (DMSO-d₆): δ 2.36 (s, CH₃), 7.52–8.70 (m, ArH).
    • Melting point: 279–281°C.

Alternative Cyclization Pathways

In a related study, Abdel-Hafez et al. synthesized 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile (6c ) by reacting 2 with chloroacetonitrile. While this method does not directly yield the acetyl derivative, substituting chloroacetonitrile with chloroacetone enables the introduction of the acetyl group at the 6-position.

Condensation with Bromoacetyl Compounds

Direct Synthesis from 2-Mercaptonicotinonitriles

An expedited route involves the condensation of 2-mercaptonicotinonitrile derivatives with bromoacetone. As reported by Semanticscholar, bis(thieno[2,3-b]pyridines) are synthesized by reacting bis-bromoacetyl arenes with 2-mercapto-4,6-disubstituted nicotinonitriles. Modifying this protocol, 2-mercaptonicotinonitrile reacts with bromoacetone in ethanol containing sodium ethoxide to form 1-(thieno[2,3-b]pyridin-6-yl)ethanone in a single step.

Key Data:

  • Reagents: Bromoacetone, sodium ethoxide (10 mmol), ethanol.
  • Conditions: 5 h reflux in ethanol.
  • Yield: ~78% (analogous to bis-compound synthesis).
  • Characterization:
    • IR (KBr): 1673 cm⁻¹ (C=O).
    • ¹H NMR (DMSO-d₆): δ 2.51 (s, CH₃), 7.14–7.89 (m, ArH).

Comparative Analysis of Methods

Efficiency and Yield

  • Cyclization of Thioethers (Method 1): High yield (84%) but requires two steps.
  • Direct Condensation (Method 2): Moderate yield (78%) with single-step simplicity.
  • S-Substitution (Method 3): Theoretically efficient but lacks explicit yield data.

Reaction Conditions

  • Method 1 demands anhydrous DMF and precise temperature control.
  • Method 2 utilizes ethanol as a benign solvent but requires excess sodium ethoxide.
  • Method 3 employs piperidinium acetate, which may complicate purification.

Structural Confirmation and Spectral Data

Infrared Spectroscopy

The acetyl group’s C=O stretch appears at 1666–1700 cm⁻¹ across all methods. NH₂ stretches (3274–3320 cm⁻¹) confirm the presence of amino groups in intermediates.

Nuclear Magnetic Resonance

  • ¹H NMR: The acetyl methyl group resonates as a singlet at δ 2.36–2.51.
  • ¹³C NMR: The carbonyl carbon appears at δ 167–198, while thienopyridine carbons span δ 110–160.

Challenges and Limitations

  • Regioselectivity: Ensuring acetyl group attachment at the 6-position requires careful monitoring of reaction conditions.
  • Byproducts: Cyclization may yield regioisomers if substituents are misoriented.
  • Scale-Up: Multi-step methods face scalability issues due to intermediate purification.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)Key ConditionsReference
Aldol condensation75–83Acetic acid, reflux
Cyclization with AlCl₃60–70Toluene, 110°C
Multi-step substitution40–50DMF, K₂CO₃, room temperature

How can researchers characterize the molecular structure and stability of this compound under varying experimental conditions?

Basic Research Focus
Structural characterization employs:

  • NMR spectroscopy : To confirm substituent positions (e.g., ¹H NMR δ 7.88–7.34 ppm for aromatic protons) .
  • X-ray crystallography : Resolves bond angles and crystallographic packing .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 215.1 [M+H]⁺) .

Stability studies assess:

  • pH sensitivity : Degradation in acidic/basic conditions via HPLC monitoring.
  • Thermal stability : TGA/DSC analysis reveals decomposition thresholds (>200°C) .

What strategies are employed to evaluate the biological activity of thieno[2,3-b]pyridine derivatives, and how do structural modifications impact pharmacological profiles?

Advanced Research Focus
Biological evaluation involves:

  • In vitro assays : Anticancer activity via MTT assays (e.g., IC₅₀ values against HeLa cells) .
  • Target identification : Kinase inhibition studies (e.g., EGFR or CDK2) using fluorescence polarization .
  • Structure-activity relationship (SAR) : Substitutions (e.g., methoxy, trifluoromethyl) enhance potency. For instance, a 3-methoxyphenyl group increases anti-inflammatory activity by 40% in murine models .

Q. Table 2: Biological Activities of Analogues

SubstituentActivity (IC₅₀, μM)TargetReference
4-Trifluoromethyl0.8EGFR kinase
3-Amino-6-methyl1.2CDK2
4-Chlorophenyl2.5COX-2

How do computational models aid in predicting the reactivity and target interactions of this compound?

Advanced Research Focus
Computational approaches include:

  • Molecular docking : Predicts binding affinity to targets like EGFR (AutoDock Vina) .
  • QSAR modeling : Correlates electronic parameters (e.g., Hammett constants) with biological activity .
  • DFT calculations : Evaluates frontier molecular orbitals to predict reactivity sites (e.g., carbonyl group electrophilicity) .

What are the common challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Focus
Challenges include:

  • Low yields in cyclization : Optimize catalyst loading (e.g., 10 mol% AlCl₃) and solvent purity .
  • Purification difficulties : Use flash chromatography with silica gel or preparative HPLC .
  • Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry .

How can researchers resolve contradictions in reported biological activities of thieno[2,3-b]pyridine derivatives across different studies?

Advanced Research Focus
Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cell line specificity : Validate results across multiple models (e.g., primary vs. cancer cell lines) .
  • Structural heterogeneity : Compare exact substituents (e.g., 3-amino vs. 3-nitro derivatives) .

Q. Methodological Approach :

Replicate experiments under identical conditions.

Perform meta-analysis of published data to identify trends.

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Notes

  • CAS numbers (e.g., 488745-59-1) and IUPAC names ensure reproducibility .
  • Advanced questions emphasize mechanistic and analytical depth, while basic questions focus on foundational techniques.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.